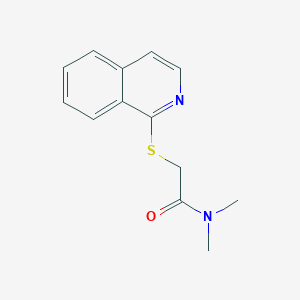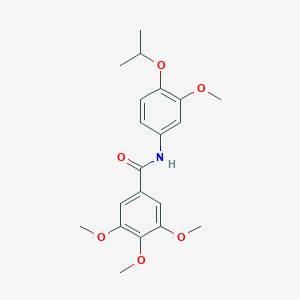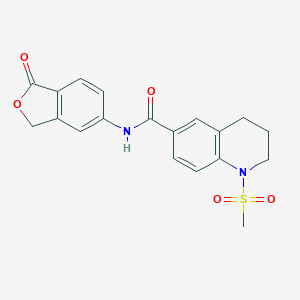
N,1-diethyl-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,1-diethyl-5-oxopyrrolidine-3-carboxamide, also known as DEPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DEPC is a cyclic amide that has a pyrrolidine ring and a carboxamide group attached to it.
Mécanisme D'action
The mechanism of action of N,1-diethyl-5-oxopyrrolidine-3-carboxamide involves the modification of histidine residues in proteins. N,1-diethyl-5-oxopyrrolidine-3-carboxamide reacts with the imidazole group of histidine residues, resulting in the formation of a modified histidine residue. This modification can alter the function of the protein, leading to changes in its biochemical and physiological properties.
Biochemical and Physiological Effects
N,1-diethyl-5-oxopyrrolidine-3-carboxamide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, such as trypsin and chymotrypsin, by modifying their histidine residues. N,1-diethyl-5-oxopyrrolidine-3-carboxamide has also been shown to affect the function of ion channels, such as the acetylcholine receptor, by modifying their histidine residues. These effects can have significant implications in various fields, such as drug discovery and neuroscience.
Avantages Et Limitations Des Expériences En Laboratoire
N,1-diethyl-5-oxopyrrolidine-3-carboxamide has several advantages for lab experiments. It is a relatively simple compound to synthesize, and its reactivity towards histidine residues makes it a useful tool for protein modification studies. However, there are also limitations to its use. N,1-diethyl-5-oxopyrrolidine-3-carboxamide is a toxic compound, and proper precautions must be taken when handling it. Additionally, its reactivity towards histidine residues can also lead to non-specific modifications, which can complicate data interpretation.
Orientations Futures
There are several potential future directions for research involving N,1-diethyl-5-oxopyrrolidine-3-carboxamide. One area of interest is the development of more selective protein modification reagents that can target specific amino acid residues. Another area of interest is the use of N,1-diethyl-5-oxopyrrolidine-3-carboxamide as a precursor for the synthesis of other compounds with potential applications in drug discovery. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N,1-diethyl-5-oxopyrrolidine-3-carboxamide and its potential implications in various fields.
Méthodes De Synthèse
N,1-diethyl-5-oxopyrrolidine-3-carboxamide can be synthesized by reacting diethylamine with succinimide in the presence of a catalyst. The reaction results in the formation of N,1-diethyl-5-oxopyrrolidine-3-carboxamide, which can be purified using chromatography techniques. The yield of N,1-diethyl-5-oxopyrrolidine-3-carboxamide can be improved by optimizing the reaction conditions, such as temperature, time, and reactant concentrations.
Applications De Recherche Scientifique
N,1-diethyl-5-oxopyrrolidine-3-carboxamide has been used in various scientific research applications due to its unique chemical properties. It has been studied for its potential as a protein modification reagent, which can selectively modify histidine residues in proteins. N,1-diethyl-5-oxopyrrolidine-3-carboxamide has also been used as a precursor for the synthesis of other compounds, such as pyrrolidinyl peptidomimetics, which have potential applications in drug discovery.
Propriétés
Nom du produit |
N,1-diethyl-5-oxopyrrolidine-3-carboxamide |
|---|---|
Formule moléculaire |
C9H16N2O2 |
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
N,1-diethyl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C9H16N2O2/c1-3-10-9(13)7-5-8(12)11(4-2)6-7/h7H,3-6H2,1-2H3,(H,10,13) |
Clé InChI |
QOUHSTGXENIUQC-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1CC(=O)N(C1)CC |
SMILES canonique |
CCNC(=O)C1CC(=O)N(C1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-({[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)isoquinoline](/img/structure/B263265.png)



![N-[3-(1,2-oxazol-3-ylmethoxy)phenyl]acetamide](/img/structure/B263272.png)
![benzyl N-[4-(4-pyridylcarbonyl)phenyl]carbamate](/img/structure/B263274.png)

![methyl 4-[(6-oxodibenzo[cd,g]indazol-2(6H)-yl)methyl]benzoate](/img/structure/B263277.png)

![N~1~-methyl-2-[(5-{[2-(methylamino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B263281.png)
![2-{[4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263283.png)
![1-[(1,3-Benzodioxol-5-yloxy)acetyl]indoline](/img/structure/B263284.png)
![2-[1-Methyl-1-(5-methyl-5-phenyl-1,3-dioxan-2-yl)ethyl]naphthoquinone](/img/structure/B263285.png)